molecular formula C14H14N2O3 B1517460 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine CAS No. 1097012-01-5

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine

Cat. No. B1517460
M. Wt: 258.27 g/mol
InChI Key: YLNJIERZVNKXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine (CB-DOX) is a novel small molecule compound with interesting properties. It has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and cells. CB-DOX has been shown to have a wide range of potential applications, from drug design to biotechnology. In

Scientific Research Applications

  • Catalytic Applications : A study by Majireck and Weinreb (2006) explored the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes, which is relevant for the synthesis of 1,2,3-triazoles, a structure related to the compound (Majireck & Weinreb, 2006).

  • Antitumor Activity : Research by Jiao et al. (2015) involved the synthesis of a compound structurally similar to 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine, demonstrating significant antitumor activity (Jiao et al., 2015).

  • Inorganic-Organic Hybrid Compounds : Guo et al. (2019) synthesized inorganic-organic hybrid compounds using multidentate N-donor molecules, relevant for understanding the chemical behavior of similar nitrogen-rich heterocycles (Guo et al., 2019).

  • Antimicrobial Activities : Bektaş et al. (2007) explored the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, showcasing the potential of such compounds in antimicrobial applications (Bektaş et al., 2007).

  • Prodrug Development : Bradshaw et al. (2002) discussed the development of amino acid prodrugs of antitumor benzothiazoles, which shares structural similarities with the compound , indicating its potential in prodrug development (Bradshaw et al., 2002).

  • Bioactive Small Molecules : Mavridis et al. (2020) reported on the synthesis and bioactivity of oxazolones, a class that includes 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine, highlighting its role in drug discovery (Mavridis et al., 2020).

  • Anticonvulsant and Antimicrobial Activities : Rajasekaran et al. (2013) synthesized novel derivatives of 2-thioxoquinazolin-4(3H)-ones and evaluated their anticonvulsant and antimicrobial activities, relevant to the study of oxazole derivatives (Rajasekaran et al., 2013).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-14-12(13(16-19-14)8-2-1-3-8)9-4-5-10-11(6-9)18-7-17-10/h4-6,8H,1-3,7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNJIERZVNKXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NOC(=C2C3=CC4=C(C=C3)OCO4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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